(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486377
InChI: InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)/t12-/m0/s1
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid

CAS No.:

Cat. No.: VC17486377

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid
Standard InChI InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)/t12-/m0/s1
Standard InChI Key ADGKFVMBWIVTQL-LBPRGKRZSA-N
Isomeric SMILES C1CCC(C1)OC2=CC=CC(=C2)[C@@H](C(=O)O)N
Canonical SMILES C1CCC(C1)OC2=CC=CC(=C2)C(C(=O)O)N

Introduction

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid is a synthetic organic compound belonging to the class of amino acids. It is characterized by its unique structure, which includes an amino group (-NH₂), a carboxylic acid group (-COOH), and a cyclopentyloxyphenyl moiety. This compound is notable for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets.

Synthesis and Preparation

The synthesis of (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid involves complex chemical reactions that require precise control over reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to monitor the synthesis progress and confirm the structure of the final product.

Research Findings and Future Directions

Research on (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid is ongoing, with a focus on understanding its chemical properties and potential biological interactions. Further studies are needed to elucidate its precise mechanisms of action and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator